1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene
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Overview
Description
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene is a halogenated aromatic compound with the molecular formula C7H2Br5Cl. This compound is characterized by the presence of multiple bromine atoms and a chlorine atom attached to a benzene ring, making it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene typically involves the bromination of 6-chlorotoluene. The process includes the following steps:
Bromination of 6-chlorotoluene: This step involves the addition of bromine to 6-chlorotoluene in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated and chlorinated benzoic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of brominated and chlorinated benzoic acids.
Reduction: Formation of less halogenated benzene derivatives.
Scientific Research Applications
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene: Similar in structure but lacks the chlorine atom.
1,2,3,4-Tetrabromo-5-methylbenzene: Similar but has a methyl group instead of a bromomethyl group.
1,2,3,4-Tetrabromo-5,6-dimethoxybenzene: Similar but has methoxy groups instead of bromomethyl and chlorine atoms.
Uniqueness
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
875344-71-1 |
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Molecular Formula |
C7H2Br5Cl |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-(bromomethyl)-6-chlorobenzene |
InChI |
InChI=1S/C7H2Br5Cl/c8-1-2-3(9)4(10)5(11)6(12)7(2)13/h1H2 |
InChI Key |
DOWODFHKPUELSK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Cl)Br |
Origin of Product |
United States |
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